1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl
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Overview
Description
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is an organic compound with significant applications in various fields of scientific research. It is known for its structural similarity to certain neurotransmitters, which makes it a valuable compound in neuroscience and pharmacology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine. The process includes the following steps:
Condensation Reaction: 3,4-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: Its structural similarity to neurotransmitters makes it useful in studying brain function and behavior.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body. It is believed to mimic the action of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in brain function and behavior .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the methylamine group.
Mescaline: Contains an additional methoxy group at the 5-position.
Dopamine: A major neurotransmitter with similar structural features but different functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mimic neurotransmitters makes it particularly valuable in neuroscience research .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)10(6-8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZCCGTFDWMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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